1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.
Attachment of the Furan Group: The furan group can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.
Linking the Two Piperidine Rings: The final step involves linking the two piperidine rings through a propanone bridge, which can be achieved using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including analgesic, anti-inflammatory, or neuroprotective effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with:
Receptors: Binding to specific receptors in the body to elicit a physiological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ylamine: A simpler piperidine derivative with similar pharmacological properties.
1-(4-Benzylpiperidin-1-yl)propan-1-one: Lacks the furan group but shares the piperidine and propanone structure.
3-(Furan-3-ylmethyl)piperidine: Contains the furan and piperidine groups but lacks the benzyl and propanone components.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c28-25(27-15-10-23(11-16-27)18-22-4-2-1-3-5-22)7-6-21-8-13-26(14-9-21)19-24-12-17-29-20-24/h1-5,12,17,20-21,23H,6-11,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTNAEYDEJSZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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